molecular formula C13H15NO2 B2847454 N-(isochromanylmethyl)prop-2-enamide CAS No. 333432-25-0

N-(isochromanylmethyl)prop-2-enamide

Cat. No. B2847454
CAS RN: 333432-25-0
M. Wt: 217.268
InChI Key: NBIYCWPWIWCOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochromanylmethyl)prop-2-enamide, also known as Isochroman, is a chemical compound that has recently gained attention in scientific research. It is a synthetic compound that is structurally similar to natural compounds found in plants, such as flavonoids and isoflavones. Isochroman has shown potential in various scientific applications, including as a therapeutic agent for various diseases and as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of isochroman is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors. N-(isochromanylmethyl)prop-2-enamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, isochroman has been shown to have neuroprotective effects by reducing oxidative stress and modulating neurotransmitter activity.

Advantages and Limitations for Lab Experiments

N-(isochromanylmethyl)prop-2-enamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to high levels of purity. Additionally, isochroman has been well-characterized in the literature, which makes it a reliable tool for studying biological processes. However, one limitation of isochroman is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on isochroman. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another area of research is to elucidate its mechanism of action, which may provide insight into its potential targets for drug development. Additionally, isochroman may be used as a tool for studying protein-protein interactions and enzyme activity, which may have implications for drug discovery.

Synthesis Methods

N-(isochromanylmethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-hydroxycoumarin, benzylamine, and acryloyl chloride. The synthesis method has been well-established in the literature and has been optimized for high yields and purity.

Scientific Research Applications

N-(isochromanylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, isochroman has been used as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(15)14-9-12-11-6-4-3-5-10(11)7-8-16-12/h2-6,12H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIYCWPWIWCOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.